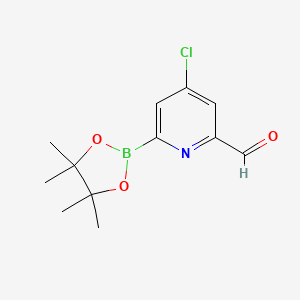![molecular formula C8H14N2O6 B14852622 N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)
N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in biochemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone typically involves the condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines, followed by oxidation with manganese dioxide (MnO₂) to form the corresponding glucono-1,5-lactone sulfonylhydrazones . The removal of O-acetyl protecting groups is achieved using ammonia in methanol (NH₃/MeOH) to furnish the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production with appropriate modifications to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other functional groups.
Substitution: The compound can participate in substitution reactions, particularly involving its acetamido and hydroximo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like MnO₂, reducing agents, and various sulfonylhydrazines for condensation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucono-1,5-lactone derivatives, while reduction can produce different amine or hydroxyl derivatives.
Aplicaciones Científicas De Investigación
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Medicine: Its potential as an enzyme inhibitor makes it a candidate for drug development and therapeutic applications.
Industry: The compound’s unique properties make it useful in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone involves its interaction with specific enzymes. It acts as a competitive inhibitor of hOGA and hHexB by binding to the active sites of these enzymes, thereby preventing their normal function . This inhibition is crucial for its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetamido-2-deoxy-D-glucono-1,5-lactone
- N-Acetylglucosamino-1,5-lactone
- 2-Acetamido-2-deoxy-D-glucono-δ-lactone
Uniqueness
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is unique due to its specific inhibitory effects on hOGA and hHexB, which are not as pronounced in similar compounds. Its structure allows for selective binding and inhibition, making it a valuable tool in biochemical research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H14N2O6 |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12) |
Clave InChI |
NJBKCLCEXIDHDR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(C(C(OC1=NO)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)




![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)



![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)




